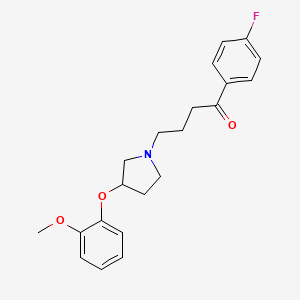
Apoarantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoarantoin is a biochemical.
Scientific Research Applications
Juvenile Idiopathic Arthritis (JIA) and Biological Therapy
- Study Context : Investigating metabolic disorders in children with JIA receiving biological therapy.
- Key Findings : The use of adalimumab in children with JIA showed significant changes in ApoA concentration, which is crucial for assessing cardiovascular risks (Anonymous, 2020).
Cardiovascular Disease Treatment
- Study Context : Examining the efficacy and safety of RVX-208, an agent designed to enhance apoA-I synthesis, in patients with coronary artery disease.
- Key Findings : Treatment with RVX-208 was associated with dose-dependent increases in apoA-I levels, suggesting its potential in facilitating cholesterol mobilization (Nicholls et al., 2011).
Triglyceride and HDL-C Levels
- Study Context : The association between APOA5 variants and triglyceride response to fenofibrate therapy.
- Key Findings : APOA5 56G carriers showed more beneficial responses to fenofibrate treatment in lowering plasma triglyceride and increasing HDL-C levels (Lai et al., 2007).
Role in Coronary Artery Disease
- Study Context : Investigating the causal role of apoA-I in coronary artery disease using human genetics.
- Key Findings : Genetic evidence suggests apoA-I may not have a cardioprotective role, challenging the observational association of apoA-I with reduced risk of coronary artery disease (Karjalainen et al., 2020).
Infusion Post Acute Myocardial Infarction
- Study Context : Characterizing the safety and pharmacokinetics of CSL112 in patients post myocardial infarction.
- Key Findings : Infusions of CSL112 were well tolerated, with increases in apoA-I and enhanced cholesterol efflux, pointing to its potential in reducing major adverse cardiovascular events (Gibson et al., 2016).
ApoA-I and Schizophrenia
- Study Context : Investigating the effects of antipsychotics on plasma proteins in schizophrenia.
- Key Findings : Decreased levels of apoA-I might be associated with the pathology of schizophrenia and its treatment (La et al., 2006).
Nonenzymatic Glycation and Inflammation
- Study Context : Effects of nonenzymatic glycation on the antiinflammatory properties of apoA-I.
- Key Findings : Nonenzymatic glycation impairs the antiinflammatory properties of apoA-I, affecting its ability to inhibit nuclear factor-kB activation and reactive oxygen species formation (Nobécourt et al., 2010).
Genetic Risk for Metabolic Syndrome
- Study Context : Identifying gene polymorphisms that confer susceptibility to metabolic syndrome.
- Key Findings : APOA5 genotype significantly affected the prevalence of metabolic syndrome, with the C allele of the -1131T-->C polymorphism being a risk factor (Yamada et al., 2007).
Statin Use and Parkinson's Disease
- Study Context : Evaluating the association of statin use and ApoA1 levels on age at Parkinson’s Disease onset.
- Key Findings : The use of lipid-soluble statins was associated with a delayed age at Parkinson's Disease onset, suggesting their potential as a neuroprotective therapy (Berlyand et al., 2014).
properties
CAS RN |
19885-52-0 |
|---|---|
Product Name |
Apoarantoin |
Molecular Formula |
C20H18N2O6S2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(4S,5S,15S,16S)-16-hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] acetate |
InChI |
InChI=1S/C20H18N2O6S2/c1-10(23)28-14-5-6-27-9-12-8-20-17(25)21-15-11(3-2-4-13(15)24)7-19(21,29-30-20)18(26)22(20)16(12)14/h2-6,9,13-16,24H,7-8H2,1H3/t13-,14-,15-,16-,19?,20?/m0/s1 |
InChI Key |
UJHGIUXXTQBPOA-JYLMTPQZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)C45CC6=CC=C[C@@H]([C@H]6N4C(=O)C3(C2)SS5)O |
SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=CC=CC(C6N4C(=O)C3(C2)SS5)O |
Canonical SMILES |
CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=CC=CC(C6N4C(=O)C3(C2)SS5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Apoarantoin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)


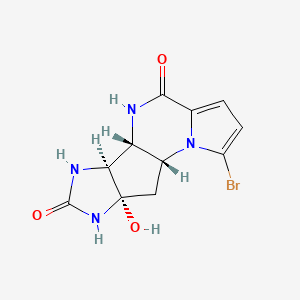
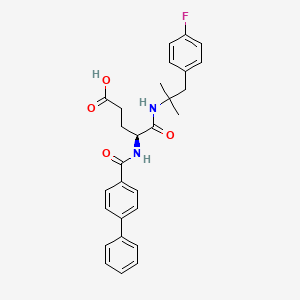



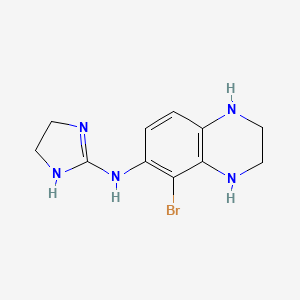
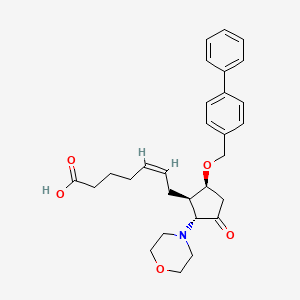
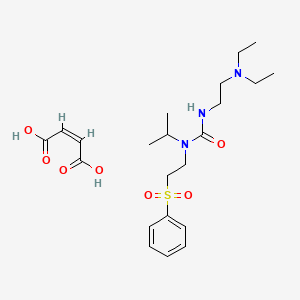
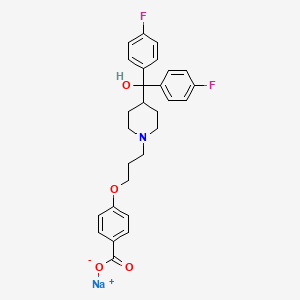
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
